molecular formula C18H21N3O3S B12241493 3-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine

3-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine

Cat. No.: B12241493
M. Wt: 359.4 g/mol
InChI Key: LLIYREYNXLMTCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a pyridazine ring substituted with a cyclopropyl group and a methoxy group linked to a benzenesulfonyl-pyrrolidine moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in synthetic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine core, followed by the introduction of the cyclopropyl group through cyclopropanation reactions. The benzenesulfonyl-pyrrolidine moiety is then attached via nucleophilic substitution reactions.

Key steps in the synthesis include:

    Formation of the Pyridazine Core: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or diesters.

    Nucleophilic Substitution: The benzenesulfonyl-pyrrolidine moiety is introduced through nucleophilic substitution reactions, often using sulfonyl chlorides and pyrrolidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and reagents to ensure the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced pyridazine derivatives.

    Substitution: Various substituted pyridazine and benzenesulfonyl derivatives.

Scientific Research Applications

3-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyridazine ring may also play a role in binding to biological targets, affecting various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine
  • 3-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-ethylpyridazine
  • 3-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine

Uniqueness

3-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds, potentially leading to unique biological activities and chemical reactivity.

Properties

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

3-[[1-(benzenesulfonyl)pyrrolidin-3-yl]methoxy]-6-cyclopropylpyridazine

InChI

InChI=1S/C18H21N3O3S/c22-25(23,16-4-2-1-3-5-16)21-11-10-14(12-21)13-24-18-9-8-17(19-20-18)15-6-7-15/h1-5,8-9,14-15H,6-7,10-13H2

InChI Key

LLIYREYNXLMTCM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.